molecular formula C23H30N2O4 B3032472 Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate CAS No. 1951439-90-9

Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate

Cat. No. B3032472
CAS RN: 1951439-90-9
M. Wt: 398.5
InChI Key: QGGCUVIXRJCULN-UHFFFAOYSA-N
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Description

“Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate” is a chemical compound with the CAS number 1951439-90-9 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C23H30N2O4/c1-4-5-12-27-22(26)18-15-19(20-16(2)6-7-17(3)21(20)24-18)25-10-8-23(9-11-25)28-13-14-29-23/h6-7,15H,4-5,8-14H2,1-3H3 . This indicates the presence of various functional groups including a quinoline, a carboxylate, and a spirocyclic ether.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 398.5 . It is a white to yellow solid at room temperature . More specific physical and chemical properties like boiling point, melting point, and density are not provided in the available resources .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . These suggest that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

properties

IUPAC Name

butyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-5,8-dimethylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-4-5-12-27-22(26)18-15-19(20-16(2)6-7-17(3)21(20)24-18)25-10-8-23(9-11-25)28-13-14-29-23/h6-7,15H,4-5,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGCUVIXRJCULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCC4(CC3)OCCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119631
Record name 2-Quinolinecarboxylic acid, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5,8-dimethyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate

CAS RN

1951439-90-9
Record name 2-Quinolinecarboxylic acid, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5,8-dimethyl-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5,8-dimethyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate
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Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate
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Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate
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Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate
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Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate
Reactant of Route 6
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Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate

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